molecular formula C14H19N3O3S B12725779 N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide CAS No. 93100-98-2

N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide

Katalognummer: B12725779
CAS-Nummer: 93100-98-2
Molekulargewicht: 309.39 g/mol
InChI-Schlüssel: UUYKJWNXRXAKDJ-PEZBUJJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide is a complex organic compound with the molecular formula C14H20N2O3S It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-methyl-2-piperidinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

93100-98-2

Molekularformel

C14H19N3O3S

Molekulargewicht

309.39 g/mol

IUPAC-Name

N-[4-[(Z)-(1-methylpiperidin-2-ylidene)amino]sulfonylphenyl]acetamide

InChI

InChI=1S/C14H19N3O3S/c1-11(18)15-12-6-8-13(9-7-12)21(19,20)16-14-5-3-4-10-17(14)2/h6-9H,3-5,10H2,1-2H3,(H,15,18)/b16-14-

InChI-Schlüssel

UUYKJWNXRXAKDJ-PEZBUJJGSA-N

Isomerische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCCN2C

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.